4-ETHOXY-3-IODO-BENZENAMINE
Description
4-Ethoxy-3-iodo-benzenamine is an aromatic amine derivative characterized by an ethoxy (–OCH₂CH₃) group at the para position and an iodine atom at the meta position relative to the amine (–NH₂) group. The iodine atom, being a heavy halogen, enhances intermolecular interactions such as halogen bonding, which can stabilize crystal structures or binding to biomolecular targets .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-ethoxy-3-iodoaniline |
InChI |
InChI=1S/C8H10INO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |
InChI Key |
VVRRAOLICRALTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-3-IODO-BENZENAMINE typically involves the iodination of a precursor compound, such as (4-Ethoxyphenyl)amine. The reaction is carried out using iodine and an oxidizing agent like sodium iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-ETHOXY-3-IODO-BENZENAMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted phenylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ETHOXY-3-IODO-BENZENAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-ETHOXY-3-IODO-BENZENAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-3-iodo-benzenamine with analogs reported in recent literature, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations and Electronic Effects
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Features a pyridazine ring linked via a phenethylamino group. The pyridazine introduces electron-deficient aromaticity, enhancing polar interactions compared to the iodine and ethoxy substituents in this compound .
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Addition of a methyl group to the pyridazine ring increases steric bulk and lipophilicity, contrasting with the iodine’s polarizable nature in this compound .
- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate): The isoxazole ring introduces a heterocyclic oxygen, offering hydrogen-bonding capacity distinct from iodine’s halogen bonding .
Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| This compound | –NH₂, –OCH₂CH₃, –I (meta) | 263.08 | ~2.5 |
| I-6230 | Pyridazin-3-yl, phenethylamino | 407.43 | ~3.1 |
| I-6232 | 6-Methylpyridazin-3-yl, phenethylamino | 421.46 | ~3.4 |
| I-6273 | Methylisoxazol-5-yl, phenethylamino | 393.42 | ~2.8 |
Note: LogP values estimated using fragment-based methods. The iodine in this compound lowers LogP compared to pyridazine-containing analogs due to its high polarizability and atomic mass.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
